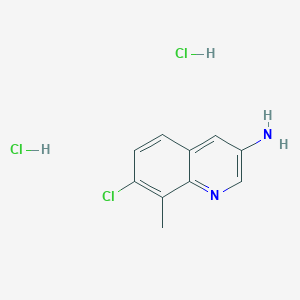
3-Amino-7-chloro-8-methylquinoline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-7-chloro-8-methylquinoline dihydrochloride: is a chemical compound with the molecular formula C10H10ClN2·2HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-7-chloro-8-methylquinoline dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-chloro-8-methylquinoline.
Amination Reaction: The key step involves the introduction of an amino group at the 3-position of the quinoline ring. This can be achieved through nucleophilic substitution reactions using reagents like ammonia or amines under appropriate conditions.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Amino-7-chloro-8-methylquinoline dihydrochloride can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where the chlorine atom at the 7-position can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable catalysts.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents.
Enzyme Inhibitors: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine:
Drug Development: The compound is explored for its potential in developing new therapeutic agents, particularly in the treatment of infectious diseases.
Industry:
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-7-chloro-8-methylquinoline dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 4-Amino-7-chloro-8-methylquinoline
- 3-Amino-7-methylquinoline dihydrochloride
- 2-Amino-7-chloro-8-methylquinoline
Comparison:
- Structural Differences: The position and type of substituents on the quinoline ring can significantly affect the compound’s properties and reactivity.
- Biological Activity: Small changes in the structure can lead to differences in biological activity, making each compound unique in its potential applications.
- Chemical Reactivity: The presence of different substituents can influence the compound’s reactivity in various chemical reactions.
Properties
Molecular Formula |
C10H11Cl3N2 |
|---|---|
Molecular Weight |
265.6 g/mol |
IUPAC Name |
7-chloro-8-methylquinolin-3-amine;dihydrochloride |
InChI |
InChI=1S/C10H9ClN2.2ClH/c1-6-9(11)3-2-7-4-8(12)5-13-10(6)7;;/h2-5H,12H2,1H3;2*1H |
InChI Key |
FTBNIGBSGSPZJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=CC(=CN=C12)N)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















